2-(Piperidin-4-ylthio)pyridine

DPP4 inhibition PDE4A inhibition enzyme screening

2-(Piperidin-4-ylthio)pyridine (CAS 99202-33-2), systematically named 2-(piperidin-4-ylsulfanyl)pyridine, is a heterocyclic building block featuring a pyridine ring linked via a thioether sulfur bridge to the 4-position of a piperidine ring. With molecular formula C10H14N2S and molecular weight 194.30 g/mol, this compound exists as a free base and is also commercially available as the dihydrochloride salt (CAS 99202-39-8).

Molecular Formula C10H14N2S
Molecular Weight 194.3 g/mol
CAS No. 99202-33-2
Cat. No. B1608277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Piperidin-4-ylthio)pyridine
CAS99202-33-2
Molecular FormulaC10H14N2S
Molecular Weight194.3 g/mol
Structural Identifiers
SMILESC1CNCCC1SC2=CC=CC=N2
InChIInChI=1S/C10H14N2S/c1-2-6-12-10(3-1)13-9-4-7-11-8-5-9/h1-3,6,9,11H,4-5,7-8H2
InChIKeyPQNPFWYEMJMDTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Piperidin-4-ylthio)pyridine CAS 99202-33-2: Procurement Baseline and Compound Class Profile


2-(Piperidin-4-ylthio)pyridine (CAS 99202-33-2), systematically named 2-(piperidin-4-ylsulfanyl)pyridine, is a heterocyclic building block featuring a pyridine ring linked via a thioether sulfur bridge to the 4-position of a piperidine ring . With molecular formula C10H14N2S and molecular weight 194.30 g/mol, this compound exists as a free base and is also commercially available as the dihydrochloride salt (CAS 99202-39-8) . The molecule belongs to the aryl piperidinyl thioether class, a scaffold recognized for its conformational flexibility and dual nitrogen centers that enable diverse intermolecular interactions .

Why 2-(Piperidin-4-ylthio)pyridine Cannot Be Substituted by Generic Aryl Piperidinyl Thioethers


The aryl piperidinyl thioether scaffold encompasses numerous positional and substitutional variants, yet minor structural modifications produce profound shifts in biological target engagement. The 2-pyridyl thioether substitution pattern (ortho-thio substitution on pyridine) establishes a distinct spatial orientation and electronic environment compared to the 3-pyridyl or 4-pyridyl analogs . Even within the same substitution position, introduction of a single chlorine atom at the 6-position of the pyridine ring—yielding 6-chloro-2-(piperidin-4-ylthio)pyridine (anpirtoline)—completely redirects the pharmacological profile from enzyme inhibition toward high-affinity serotonergic receptor modulation [1]. These observations underscore that in-class compounds cannot be interchanged without altering target engagement and biological outcomes .

2-(Piperidin-4-ylthio)pyridine CAS 99202-33-2: Product-Specific Quantitative Evidence for Procurement Decision-Making


Enzyme Inhibition Profile: DPP4 and PDE4A Activity of 2-(Piperidin-4-ylthio)pyridine vs. 6-Chloro Analog (Anpirtoline)

2-(Piperidin-4-ylthio)pyridine demonstrates measurable inhibitory activity against human dipeptidyl peptidase 4 (DPP4) with an IC50 of 1.17 μM, and against phosphodiesterase type 4A (PDE4A) with affinity data reported in BindingDB [1][2]. In contrast, the 6-chloro analog anpirtoline (CAS 99201-87-3) exhibits no reported activity against these enzymatic targets; its characterized pharmacology is instead dominated by high-affinity serotonergic receptor interactions . The non-chlorinated parent scaffold thus presents a distinct enzyme inhibition fingerprint relative to the halogenated derivative.

DPP4 inhibition PDE4A inhibition enzyme screening dipeptidyl peptidase phosphodiesterase

Serotonergic Activity Divergence: 2-(Piperidin-4-ylthio)pyridine Lacks 5-HT Receptor Agonism vs. 6-Chloro Analog

The 6-chloro derivative of 2-(piperidin-4-ylthio)pyridine, known as anpirtoline (D-16949), is a highly potent 5-HT1B receptor agonist with Ki values of 28 nM at 5-HT1B, 150 nM at 5-HT1A, and 1490 nM at 5-HT2 receptors . This chloro substitution also confers 5-HT3 receptor antagonist activity (Ki = 29.5 nM) and brain penetrance . In contrast, the parent 2-(piperidin-4-ylthio)pyridine lacks the chlorine atom at the 6-position and shows no evidence of serotonergic receptor engagement in available binding assays [1]. The presence or absence of this single halogen substituent dictates whether the compound functions as a serotonergic agent or remains available for orthogonal target engagement [2].

5-HT1B receptor serotonin GPCR CNS pharmacology anpirtoline

Dipeptidyl Peptidase 4 (DPP4) Inhibition: 2-(Piperidin-4-ylthio)pyridine Displays Micromolar Potency

2-(Piperidin-4-ylthio)pyridine inhibits human dipeptidyl peptidase 4 (DPP4), a serine exopeptidase implicated in glucose metabolism and incretin hormone regulation, with an IC50 value of 1.17 μM (1,170 nM) [1]. The compound also exhibits weaker inhibition of related peptidases, including human fibroblast activation protein (FAP; IC50 = 11.0 μM) and dipeptidyl peptidase 8 (DPP8; IC50 = 65.0 μM), indicating modest selectivity within this enzyme family [1]. These values derive from standardized ChEMBL-curated enzyme inhibition assays and provide a quantitative benchmark for structure-activity relationship (SAR) studies using this scaffold [2].

DPP4 diabetes enzyme inhibition metabolic disorders serine protease

Synthetic Versatility: 2-(Piperidin-4-ylthio)pyridine Serves as Unsubstituted Parent Scaffold for Derivatization

2-(Piperidin-4-ylthio)pyridine contains two chemically distinct nitrogen centers for derivatization: the piperidine secondary amine (pKa ≈ 10-11) and the pyridine nitrogen (pKa ≈ 5.2), offering orthogonal functionalization pathways . In contrast, the Boc-protected derivative tert-butyl 4-(pyridin-2-ylthio)piperidine-1-carboxylate (CAS 1159982-28-1) and N-alkylated variants such as N-phenethyl-4-((pyridin-2-ylthio)methyl)piperidine-1-carboxamide require deprotection or are constrained in further synthetic elaboration [1][2]. The free base form (CAS 99202-33-2) thus provides the most versatile starting material for generating diverse compound libraries through amide bond formation, reductive amination, N-alkylation, or transition metal-catalyzed cross-coupling at the pyridine ring .

medicinal chemistry SAR studies chemical biology library synthesis building block

Optimal Procurement and Research Application Scenarios for 2-(Piperidin-4-ylthio)pyridine CAS 99202-33-2


Enzyme Inhibitor Screening Campaigns Targeting DPP4 or PDE4A

Based on BindingDB-reported activity, 2-(piperidin-4-ylthio)pyridine inhibits human DPP4 with an IC50 of 1.17 μM and exhibits PDE4A inhibitory activity [1]. Researchers conducting high-throughput enzyme inhibition screens for metabolic or inflammatory targets should select this non-halogenated scaffold, as the 6-chloro analog anpirtoline lacks reported activity against these enzyme targets and instead engages serotonergic receptors .

Control Compound for Anpirtoline Serotonergic Pharmacology Studies

The 6-chloro derivative anpirtoline is a well-characterized 5-HT1B agonist with Ki = 28 nM at 5-HT1B, 150 nM at 5-HT1A, and 1490 nM at 5-HT2 receptors [1]. In experimental designs requiring a structurally matched control compound that retains the core 2-(piperidin-4-ylthio)pyridine scaffold but lacks serotonergic activity, the non-chlorinated parent serves as an essential comparator. This enables attribution of observed biological effects specifically to the chloro substitution rather than the underlying scaffold .

Medicinal Chemistry Scaffold for Lead Optimization and SAR Expansion

As an unsubstituted parent compound, 2-(piperidin-4-ylthio)pyridine offers two reactive nitrogen centers—the piperidine secondary amine and the pyridine nitrogen—available for orthogonal derivatization [1]. Medicinal chemistry programs seeking to generate diverse analog libraries through amide coupling, reductive amination, N-alkylation, or pyridine ring functionalization should procure this free base form (CAS 99202-33-2) rather than Boc-protected or N-alkylated analogs that limit downstream synthetic flexibility . The compound's micromolar DPP4 inhibitory activity (IC50 = 1.17 μM) additionally provides a quantifiable activity baseline for tracking SAR improvements [2].

Differentiation Agent Studies in Cell Proliferation and Differentiation Assays

Patent literature indicates that 2-(piperidin-4-ylthio)pyridine exhibits activity in arresting proliferation of undifferentiated cells and inducing differentiation toward monocyte lineage [1]. Research programs focused on cellular differentiation mechanisms, particularly in oncology or dermatology contexts such as psoriasis, may find this compound suitable for phenotypic screening assays. This activity profile appears distinct from the serotonergic pharmacology of the 6-chloro analog, supporting procurement of the non-chlorinated parent for differentiation-focused investigations .

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